molecular formula C9H5NO2 B12901095 Furo[3,4-e][1,2]benzoxazole CAS No. 98822-08-3

Furo[3,4-e][1,2]benzoxazole

Katalognummer: B12901095
CAS-Nummer: 98822-08-3
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: JNQOMPOFEFWSAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isobenzofuro[4,5-d]isoxazole is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and nitrogen in the ring system imparts unique chemical reactivity and biological activity, making it a valuable scaffold for drug discovery and development.

Analyse Chemischer Reaktionen

Types of Reactions: Isobenzofuro[4,5-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and chemical properties .

Wissenschaftliche Forschungsanwendungen

Isobenzofuro[4,5-d]isoxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of isobenzofuro[4,5-d]isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Isobenzofuro[4,5-d]isoxazole is unique due to its fused ring system, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both oxygen and nitrogen atoms in the ring system allows for diverse chemical modifications and the development of compounds with unique properties .

Eigenschaften

CAS-Nummer

98822-08-3

Molekularformel

C9H5NO2

Molekulargewicht

159.14 g/mol

IUPAC-Name

furo[3,4-e][1,2]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-9-7(3-10-12-9)8-5-11-4-6(1)8/h1-5H

InChI-Schlüssel

JNQOMPOFEFWSAB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=NO2)C3=COC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.